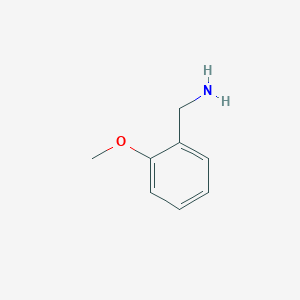

2-Methoxybenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJACNDVRNAFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218629 | |

| Record name | 2-Methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-57-3 | |

| Record name | 2-Methoxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JK6T542T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxybenzylamine, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its primary uses, particularly in the preparation of bioactive compounds. Safety and handling information is also included to ensure its proper use in a laboratory setting. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known as (2-methoxyphenyl)methanamine, is an organic compound belonging to the benzylamine (B48309) family.[1] It is characterized by a benzylamine core substituted with a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring.[2] This substitution influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.[1] While not known to occur naturally in significant amounts, it is produced industrially for use as an intermediate in the synthesis of a variety of more complex molecules.[1] Its primary utility lies in the pharmaceutical sector, where it serves as a precursor for the synthesis of compounds such as GABAA receptor ligands, which have potential as analgesic agents, and 6-substituted purines.[1][3]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 6850-57-3 | [2] |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 227 °C at 724 mmHg | [3][] |

| Density | 1.051 g/mL at 25 °C | [3][] |

| Refractive Index (n20/D) | 1.548 | [] |

| Flash Point | 100 °C (closed cup) | [][6] |

| Water Solubility | Slightly soluble | [1] |

Table 3: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (2-methoxyphenyl)methanamine | [4] |

| SMILES | COc1ccccc1CN | [] |

| InChI | 1S/C8H11NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | [] |

| InChIKey | PXJACNDVRNAFHD-UHFFFAOYSA-N | [2][] |

Synthesis of this compound

This compound is typically synthesized via two primary routes: nucleophilic substitution of a 2-methoxybenzyl halide with ammonia (B1221849) or a primary amine, or the reductive amination of 2-methoxybenzaldehyde (B41997).[1] The latter is a widely used method in medicinal chemistry.[7]

Experimental Protocol: Reductive Amination of 2-Methoxybenzaldehyde

This protocol is a generalized procedure for the gram-scale reductive amination of an aldehyde, which can be adapted for the synthesis of this compound.[8]

Materials:

-

2-Methoxybenzaldehyde

-

Ammonia or an appropriate amine source (e.g., ammonium (B1175870) acetate)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2-methoxybenzaldehyde (1 equivalent, 20 mmol) in ethyl acetate (40 mL), add the amine source (1.1 equivalents, 22 mmol).

-

Stir the mixture at room temperature.

-

Add sodium triacetoxyborohydride (1.2 equivalents, 24 mmol) portion-wise to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to afford this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility stems from the presence of the reactive primary amine group, which can be readily functionalized.

Synthesis of GABAA Receptor Ligands

Preparation of 6-Substituted Purines

This compound is also employed in the synthesis of 6-substituted purines.[3][11] Purine (B94841) analogs are a class of compounds with a wide range of biological activities, including anti-cancer and anti-viral properties.[12] The synthesis typically involves the displacement of a leaving group at the 6-position of a purine ring by the amine group of this compound.

The following is a generalized workflow for the synthesis of a 6-(2-methoxybenzylamino)purine derivative.

Signaling Pathways

Current literature does not indicate that this compound itself has a direct role in biological signaling pathways. Its significance in a biological context is primarily as a structural component of larger, pharmacologically active molecules. The biological activity of these larger molecules is determined by their interaction with specific targets, such as the GABAA receptor, rather than any intrinsic activity of the this compound moiety itself.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][13] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[1]

Table 4: GHS Hazard Information

| Hazard | Description | Reference(s) |

| Pictogram | GHS05 (Corrosion) | [6] |

| Signal Word | Danger | [6][13] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [4] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 | [1][8] |

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[8]

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceutically relevant compounds. Its straightforward synthesis and the reactivity of its primary amine group make it a useful building block for drug discovery and development. Researchers and scientists working with this compound should be familiar with its properties and adhere to strict safety protocols due to its corrosive nature. Further research into the applications of this compound could lead to the discovery of novel therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 10. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 2-Methoxybenzylamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methoxybenzylamine, a key chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's structure, physicochemical properties, spectroscopic profile, synthesis methodologies, and significant applications, with a focus on its role in creating novel therapeutic agents.

Structure and Properties

This compound, also known as o-methoxybenzylamine, is an organic compound featuring a benzylamine (B48309) core with a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring.[1] This substitution significantly influences its electronic properties and reactivity.

Chemical Structure and Identifiers

The fundamental structural details and identifiers for this compound are crucial for its unambiguous identification in research and regulatory contexts.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It exists as a colorless to pale yellow liquid at room temperature and is noted to be air-sensitive.[1]

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Form | Liquid | [5] |

| Boiling Point | 227 °C at 724 mmHg | [5][7] |

| Density | 1.051 g/mL at 25 °C | [5][7] |

| Refractive Index (n20/D) | 1.548 | [5] |

| Flash Point | 100 °C (212.0 °F) - closed cup | [5] |

| Solubility | Soluble in water | [1] |

| Sensitivity | Air Sensitive | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented below.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.22, 7.19 |

| Aromatic Protons | 6.90, 6.86 |

| Methoxy Protons (-OCH₃) | 3.83 |

| Methylene Protons (-CH₂) | 3.81 |

| Amine Protons (-NH₂) | 1.54 |

| Data sourced from ChemicalBook[1]. |

Table 2: Infrared (IR) Spectroscopy Data (Gas Phase)

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400-3300 | N-H stretch (amine) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic -CH₃, -CH₂) |

| ~1600, ~1490 | C=C stretch (aromatic ring) |

| ~1240 | C-O stretch (aryl ether) |

| ~1030 | C-N stretch (amine) |

| Interpretations based on typical IR absorption regions and data from NIST WebBook[4]. |

Table 3: Mass Spectrometry (MS) Fragmentation Data

| m/z | Relative Intensity | Interpretation |

| 137 | 73.6% | Molecular Ion [M]⁺ |

| 136 | 100.0% | [M-H]⁺ (Base Peak) |

| 121 | 43.3% | Loss of NH₂ ([M-NH₂]⁺) |

| 106 | 49.2% | Tropylium ion derivative ([C₇H₆O]⁺) |

| 91 | 41.1% | Tropylium ion ([C₇H₇]⁺) |

| 77 | 25.4% | Phenyl cation ([C₆H₅]⁺) |

| Data sourced from ChemicalBook, representing electron ionization (EI) fragmentation[1]. |

Synthesis of this compound

This compound is synthesized through several established organic chemistry routes. The most common industrial methods involve the reductive amination of 2-methoxybenzaldehyde (B41997) or the nucleophilic substitution of a 2-methoxybenzyl halide.

Synthesis Workflows

The following diagrams illustrate the primary synthetic pathways to this compound.

Caption: Primary synthetic routes to this compound.

Applications in Drug Development

This compound is a versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of complex bioactive molecules.[1] Its applications span several therapeutic areas.

GABAA Receptor Ligands

The compound is utilized in the preparation of ligands for the GABA-A (γ-aminobutyric acid type A) receptor, which are investigated as potential analgesic agents.[1] GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. Ligands that positively modulate these receptors, such as benzodiazepines, typically produce anxiolytic, sedative, and anticonvulsant effects.

Caption: GABAA receptor modulation by derived ligands.

Protease-Activated Receptor 2 (PAR2) Antagonists

Recent research has demonstrated that benzylamine analogues derived from structures like this compound can act as effective antagonists for Protease-Activated Receptor 2 (PAR2). PAR2 activation is implicated in inflammatory and metabolic disorders. Antagonists of this receptor have shown anti-inflammatory activity in preclinical models, highlighting a promising therapeutic avenue.

Protease-activated receptors are a unique class of G protein-coupled receptors (GPCRs). They are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds to the receptor itself, initiating downstream signaling.

Caption: Inhibition of PAR2 signaling by derived antagonists.

Synthesis of Substituted Purines

This compound is also a reagent in the synthesis of 6-substituted purines.[7] Purine (B94841) analogues are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis. The introduction of the 2-methoxybenzylamino group at the 6-position can significantly alter the biological activity of the purine scaffold.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[8] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

-

Hazard Class: Skin Corrosion 1B[5]

-

GHS Pictogram: GHS05 (Corrosion)[5]

-

Signal Word: Danger[5]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[5][8]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4]

-

-

Storage: Store locked up in a cool, dry place under an inert atmosphere.[8]

Experimental Protocols

The following section provides detailed methodologies for key synthetic procedures involving this compound.

Protocol 1: Synthesis via Reductive Amination of 2-Methoxybenzaldehyde

This protocol describes the formation of this compound from its corresponding aldehyde using sodium borohydride (B1222165) as the reducing agent in a two-step, one-pot procedure.

Caption: Experimental workflow for reductive amination.

Materials:

-

2-Methoxybenzaldehyde

-

Ammonium (B1175870) formate (B1220265) or aqueous ammonia

-

A suitable reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN))

-

Methanol (B129727) or Ethanol

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol. Add ammonium formate (3.0-5.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates the complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol under vacuum. Add water and extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 6-(2-Methoxybenzylamino)purine

This protocol is an adaptation for the nucleophilic aromatic substitution reaction between 6-chloropurine (B14466) and this compound.

Materials:

-

6-Chloropurine

-

This compound

-

Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

-

n-Butanol or 2-Propanol

-

Diethyl ether

Procedure:

-

Reaction Setup: To a sealable reaction vessel, add 6-chloropurine (1.0 eq), this compound (1.2 eq), and n-butanol.

-

Base Addition: Add triethylamine (2.0 eq) to the suspension.

-

Heating: Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Triturate the crude solid with diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 6-(2-methoxybenzylamino)purine.

References

- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aminer.org [aminer.org]

- 8. The synthesis of 2-cyclohexylideneperhydro-4,7-methanoindenes. Non-steroidal analogues of steroidal GABAA receptor modulators - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Chemical and Physical Properties

An In-depth Technical Guide to 2-Methoxybenzylamine

Chemical Identifier: CAS Number 6850-57-3

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical and research applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and analytical procedures.

This compound is a colorless to pale yellow liquid organic compound.[1] It is a derivative of benzylamine (B48309) with a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring.[1] This substitution influences its reactivity and utility in chemical synthesis.[1]

Identifiers and Structure

| Property | Value | Source |

| CAS Number | 6850-57-3 | [2][3][4][5] |

| CAS Number (HCl Salt) | 42365-52-6 | [6] |

| Molecular Formula | C₈H₁₁NO | [2][3][4][5] |

| Molecular Weight | 137.18 g/mol | [2][3][7] |

| IUPAC Name | (2-methoxyphenyl)methanamine | [4][5][7] |

| Synonyms | o-Methoxybenzylamine, 2-(Aminomethyl)anisole | [3][5][7] |

| InChI Key | PXJACNDVRNAFHD-UHFFFAOYSA-N | [2][3][4] |

| SMILES | COc1ccccc1CN | [2][4][5] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Form | Liquid | [2] |

| Boiling Point | 227 °C at 724 mmHg | [2][8] |

| Density | 1.051 g/mL at 25 °C | [2][8] |

| Refractive Index (n20/D) | 1.548 | [2][8] |

| Flash Point | 100 °C (212 °F) - closed cup | [2] |

| pKa | 9.15 ± 0.10 (Predicted) | [8] |

| Water Solubility | Slightly soluble | [1][8] |

| Sensitivity | Air Sensitive | [8] |

Synthesis and Manufacturing

This compound is produced exclusively through industrial chemical processes and does not occur naturally in significant amounts.[1] The primary synthesis routes involve nucleophilic substitution or reductive amination.

Synthesis Methodologies

Two common methods for the preparation of this compound are:

-

Nucleophilic Substitution : This route involves the reaction of a 2-methoxybenzyl halide (e.g., chloride or bromide) with ammonia (B1221849) or a primary amine. The reaction is typically conducted in a polar solvent like ethanol (B145695) or water under controlled conditions.[1]

-

Reductive Amination : This alternative method starts with 2-methoxybenzaldehyde (B41997). The aldehyde is reacted with an amine source in the presence of a reducing agent, often through catalytic hydrogenation, to form the target benzylamine.[1]

Generalized Experimental Protocol: Reductive Amination

While a specific, detailed protocol for this compound was not found in the provided literature, a general procedure for the reductive amination of a substituted benzaldehyde (B42025) can be outlined as follows. This protocol is illustrative and based on standard organic synthesis practices.

-

Reaction Setup : A reaction vessel is charged with 2-methoxybenzaldehyde (1 equivalent), a suitable solvent (e.g., methanol (B129727) or ethanol), and an ammonia source (e.g., aqueous ammonia or ammonium (B1175870) acetate, in excess).

-

Formation of Imine : The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Reduction : Upon formation of the imine, a reducing agent is added. For catalytic hydrogenation, a catalyst such as Palladium on carbon (Pd/C) is introduced, and the vessel is placed under a hydrogen atmosphere (e.g., using a hydrogen balloon). The reaction is stirred until the starting material is consumed.

-

Workup : The catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate under reduced pressure.

-

Purification : The resulting crude product is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The final product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.[9]

Applications in Research and Drug Development

This compound serves as a versatile building block and intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical sector.

Pharmaceutical Intermediate

The compound is a key precursor in the synthesis of a range of bioactive molecules:

-

GABA-A Receptor Ligands : It is utilized in the preparation of ligands for the GABA-A receptor, which are investigated as potential analgesic agents.[4][8][]

-

Protease-Activated Receptor 2 (PAR2) Antagonists : Benzylamide analogues derived from this compound have been identified as effective PAR2 antagonists, demonstrating anti-inflammatory activity in preclinical models.[]

-

Other Bioactive Compounds : It serves as an intermediate in the synthesis of antidepressants and antihypertensive agents.[1] It is also used in preparing 6-substituted purines.[4][8]

Role in Chemical Synthesis

Beyond its direct role as a pharmaceutical intermediate, this compound is employed in more complex organic synthesis:

-

Chemosensor Development : It can be condensed with other molecules, like 2,3-dihydroxybenzaldehyde, to create Schiff base ligands that act as selective colorimetric sensors for metal ions such as Cu²⁺, Co²⁺, Fe²⁺, and Fe³⁺.[]

-

Multicomponent Reactions : It is used as a component in complex, one-pot reactions, such as the Ugi–Zhu five-component reaction, to construct highly symmetric polyheterocycles.[11]

Biological Activity and Signaling Pathways

The primary biological relevance of this compound derivatives lies in their ability to modulate the activity of specific protein targets. As an antagonist, a derivative can bind to a receptor and block the action of the endogenous agonist, thereby inhibiting the downstream signaling cascade.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 98 6850-57-3 [sigmaaldrich.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 6850-57-3 [chemicalbook.com]

- 9. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 11. 7,7′-(1,4-Phenylene)bis(2-benzyl-3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one) [mdpi.com]

The Diverse Biological Activities of 2-Methoxybenzylamine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzylamine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. While this compound itself often serves as a synthetic intermediate, its derivatives have been extensively explored as potent modulators of various physiological pathways. This technical guide provides an in-depth analysis of the biological activities of this compound compounds, with a primary focus on their role as Hedgehog signaling pathway inhibitors. Additionally, this document explores their potential as GABAA receptor ligands and protease-activated receptor 2 (PAR2) antagonists, offering a comprehensive overview for researchers in drug discovery and development.

Inhibition of the Hedgehog Signaling Pathway

A significant area of research for this compound derivatives has been in the context of oncology, specifically as inhibitors of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is a known driver in the development and progression of several cancers.[1][2] The key target within this pathway for these compounds is the Smoothened (Smo) receptor, a G-protein-coupled receptor essential for signal transduction.[1][2]

Quantitative Data: In Vitro Inhibition of Hedgehog Signaling

A series of 2-methoxybenzamide (B150088) derivatives have been synthesized and evaluated for their ability to inhibit the Hh signaling pathway. The inhibitory activity is typically quantified using a Gli-luciferase (Gli-luc) reporter assay, which measures the transcriptional activity of the Gli transcription factors, the final effectors of the Hh pathway. The half-maximal inhibitory concentration (IC50) values for several of these compounds are summarized in the table below.

| Compound ID | Structure | R Group | IC50 (µM) in Gli-luc Assay |

| 3 | Lead Compound | - | submicromolar |

| 4 | Aryl Amide Replacement | - | 0.25 |

| 10 | Methoxy Addition | H | 0.17 |

| 17 | Phenyl Imidazole Fragment | H | 0.12 |

| 21 | Optimized Derivative | 4-F | 0.03 |

| Vismodegib | Positive Control | - | Not explicitly stated in the primary source, but used as a comparator |

Data extracted from "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition".[1]

Compound 21 , a 2-methoxybenzamide derivative, emerged as a particularly potent inhibitor with a nanomolar IC50 value.[1] Further studies demonstrated that compound 21 effectively suppresses mutant Smo and exhibits superior antiproliferative activity against a vismodegib-resistant Daoy cell line, a medulloblastoma model with a constitutively active Hh pathway.[1]

Signaling Pathway Diagram

The Hedgehog signaling pathway is a complex cascade initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors which then translocate to the nucleus and activate target gene expression. 2-Methoxybenzamide derivatives act by inhibiting SMO.

Experimental Protocols

The synthesis of the target 2-methoxybenzamide compounds generally involves a multi-step process:

-

Acyl Chloride Formation: Substituted acids are refluxed in thionyl chloride (SOCl2) to generate the corresponding acyl chlorides.

-

Amide Formation (Intermediate): The acyl chlorides are then condensed with methyl 4-amino-2-methoxybenzoate in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF) to yield an intermediate ester.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide (B78521) (NaOH) in an aqueous alcohol solution.

-

Final Amidation: The carboxylic acid is then amidated with the appropriate amine (e.g., 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline or a derivative of 2-aminoimidazole) using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like dichloromethane (B109758) (DCM) to afford the final 2-methoxybenzamide derivatives.[1]

This assay is used to quantify the inhibitory effect of the compounds on the Hh signaling pathway.

-

Cell Culture: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compounds.

-

Pathway Activation: The Hh pathway is activated using a Smoothened agonist like SAG (Smoothened agonist) or conditioned medium from cells expressing the Shh ligand.

-

Incubation: The plates are incubated for a period of 24-48 hours.

-

Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The IC50 values are then calculated from the dose-response curves.

This assay assesses the effect of the compounds on the proliferation of cancer cells with an activated Hh pathway.

-

Cell Culture: Daoy medulloblastoma cells are cultured in appropriate growth medium.

-

Seeding: Cells are seeded into 96-well plates at a specific density.

-

Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compounds and a positive control (e.g., vismodegib).

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours.

-

Cell Viability Measurement: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The results are often presented as cell viability curves at different compound concentrations.

GABAA Receptor Modulation

This compound has been utilized in the preparation of ligands for the γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are ligand-gated ion channels that are the primary mediators of fast synaptic inhibition in the central nervous system. They are important therapeutic targets for a range of conditions including anxiety, epilepsy, and sleep disorders. The activity of compounds at the GABAA receptor is often assessed through radioligand binding assays.

Experimental Protocol: GABAA Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to the GABAA receptor.

-

Membrane Preparation:

-

Whole brains (e.g., from rats) are homogenized in a sucrose (B13894) buffer.

-

The homogenate is subjected to a series of centrifugation steps to isolate the crude synaptic membrane fraction containing the GABAA receptors.

-

The final membrane pellet is resuspended in a binding buffer and stored at -80°C.

-

-

Binding Assay:

-

The prepared membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flumazenil for the benzodiazepine (B76468) binding site).

-

The incubation is carried out in the presence of varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptor binding sites (e.g., GABA or diazepam).

-

-

Separation and Quantification:

-

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is analyzed using non-linear regression to determine the Ki (inhibitory constant) of the test compound, which is a measure of its binding affinity.

-

Protease-Activated Receptor 2 (PAR2) Antagonism

Benzylamine (B48309) derivatives have been investigated as antagonists of protease-activated receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain. Activation of PAR2 by proteases such as trypsin leads to various cellular responses, and its inhibition is a potential therapeutic strategy for inflammatory disorders.

Experimental Protocol: PAR2 Functional Assay (Calcium Mobilization)

A common method to assess PAR2 antagonism is to measure the inhibition of agonist-induced intracellular calcium mobilization.

-

Cell Culture: A cell line endogenously expressing PAR2 (e.g., HT-29 human colorectal adenocarcinoma cells) or a cell line stably transfected with the PAR2 gene is cultured.

-

Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with various concentrations of the test antagonist.

-

Agonist Stimulation: The cells are then stimulated with a PAR2 agonist, which can be a protease like trypsin or a synthetic peptide agonist (e.g., SLIGKV-NH2).

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium signal. The IC50 value is calculated from the concentration-response curve.

Although specific examples of this compound derivatives as PAR2 antagonists with detailed quantitative data are not prevalent in the literature, the benzylamine scaffold is a known pharmacophore for PAR2 ligands. Structure-activity relationship studies of benzylamide antagonists have shown that the nature of the substituents on the benzyl (B1604629) group can significantly impact their potency and selectivity.

Conclusion

This compound serves as a valuable starting point for the development of biologically active compounds. Its derivatives, particularly the 2-methoxybenzamides, have demonstrated potent inhibitory activity against the Hedgehog signaling pathway, a critical target in cancer therapy. The detailed experimental protocols provided herein offer a guide for the synthesis and evaluation of such compounds. While the exploration of this compound derivatives as GABAA receptor modulators and PAR2 antagonists is less documented, the general methodologies and the known importance of the benzylamine scaffold in these areas suggest that this is a promising avenue for future research. The continued investigation of this chemical class is likely to yield novel therapeutic agents with diverse pharmacological profiles.

References

The Versatile Scaffold: A Technical Guide to 2-Methoxybenzylamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzylamine, a seemingly simple aromatic amine, has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, including the presence of a methoxy (B1213986) group and a primary amine, provide a foundation for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core applications of this compound, presenting its role in the development of potent and selective inhibitors and modulators of key biological targets. We will explore its application in targeting the Hedgehog signaling pathway, Protease-Activated Receptor 2 (PAR2), Cyclin-Dependent Kinases (CDKs), and GABA-A receptors, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Applications and Biological Targets

The this compound moiety serves as a crucial pharmacophore or a key building block in the design of small molecules with therapeutic potential across various disease areas. Its derivatives have shown significant activity against a range of targets, including those involved in cancer, inflammation, and neurological disorders.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the development and progression of various cancers.[1] The Smoothened (Smo) receptor is a key transducer in this pathway, making it an attractive target for anticancer drug development.[1] A series of 2-methoxybenzamide (B150088) derivatives, synthesized from this compound, have been identified as potent inhibitors of the Hh pathway.[2]

The following table summarizes the in vitro inhibitory activity of a series of 2-methoxybenzamide derivatives against the Hedgehog signaling pathway, as measured by a Gli-luciferase reporter assay.[2]

| Compound ID | Structure | IC50 (µM)[2] |

| 4 | Aryl amide derivative | 0.25 |

| 10 | 2-methoxybenzamide derivative | 0.17 |

| 17 | Phenyl imidazole (B134444) derivative | 0.12 |

| 21 | Optimized 2-methoxybenzamide derivative | 0.03 |

A general synthetic route to 2-methoxybenzamide derivatives targeting the Hedgehog pathway is outlined below. This protocol is based on the synthesis of compound 21 and related analogs.[2]

Step 1: Synthesis of Acyl Chlorides Substituted benzoic acids are refluxed in thionyl chloride (SOCl₂) for 3 hours to generate the corresponding acyl chlorides.

Step 2: Condensation with Methyl 4-amino-2-methoxybenzoate The acyl chloride is condensed with methyl 4-amino-2-methoxybenzoate in the presence of triethylamine (B128534) (TEA) in dimethylformamide (DMF) at room temperature overnight to yield the intermediate ester.

Step 3: Hydrolysis The resulting ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide (B78521) in an aqueous alcohol solution at 40°C for 5 hours.

Step 4: Amidation The carboxylic acid is then amidated with an appropriate amine, such as 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, using a coupling agent like HATU and a base like DIPEA in dichloromethane (B109758) (DCM) at room temperature for 24 hours to afford the final target compounds.[2]

Caption: The Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on the Smoothened (SMO) receptor.

Protease-Activated Receptor 2 (PAR2) Antagonism

A common method to assess the antagonistic activity of compounds against PAR2 is to measure their ability to inhibit agonist-induced intracellular calcium mobilization.

Cell Culture: Cells stably expressing PAR2 (e.g., PAR2 Nomad Cell Line) are cultured in appropriate media.[3]

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1) in a suitable buffer for 60 minutes at 37°C.[4][5]

Compound Incubation: The cells are then incubated with various concentrations of the test antagonist (e.g., a this compound derivative) for a defined period.

Agonist Stimulation and Measurement: A PAR2 agonist (e.g., SLIGKV) is added to the cells, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.[3][5] The IC50 value of the antagonist is determined by quantifying its ability to inhibit the agonist-induced calcium flux.

Caption: PAR2 signaling cascade leading to calcium mobilization and its inhibition by N-(2-methoxybenzyl) derivative antagonists.

Cyclin-Dependent Kinase (CDK) Inhibition

The following table presents IC50 values for representative 2,6,9-trisubstituted purine (B94841) CDK inhibitors to illustrate the potency of this class of compounds.

| Compound | Target CDK | IC50 (µM) | Reference |

| Olomoucine | CDK1/cyclin B | 0.45 | [6] |

| Roscovitine | CDK2/cyclin E | 0.65 | [6] |

| Compound 21 | CDK5/p35 | 0.16 | [6] |

| Compound 11l | CDK2 | 0.019 | [7] |

| Compound 3a | CDK2/cyclin E2 | 0.006 |

A general synthetic approach for 2,6,9-trisubstituted purines is described below, which can be adapted for the incorporation of a 2-methoxybenzylamino group.

Step 1: N9-Alkylation of 2,6-Dichloropurine 2,6-Dichloropurine is alkylated at the N9 position using an appropriate alkyl halide (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate in a solvent like DMF.

Step 2: C6-Amination The resulting 9-alkyl-2,6-dichloropurine is then reacted with an amine, such as this compound, to substitute the chlorine at the C6 position. This reaction is typically carried out in a solvent like ethanol (B145695) at reflux.

Step 3: C2-Substitution Finally, the chlorine at the C2 position is substituted with another amine or functional group. This can be achieved by heating with the desired amine in a sealed tube or under microwave irradiation.

Caption: The role of CDKs in the G1/S transition of the cell cycle and their inhibition by 2-methoxybenzylamino-purine derivatives.

GABA-A Receptor Modulation

This compound is also utilized in the preparation of ligands for GABA-A receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These ligands have potential applications as analgesic agents.

The affinity of this compound derivatives for the GABA-A receptor can be determined using a radioligand binding assay.

Membrane Preparation: Crude synaptic membranes are prepared from rat or bovine brain tissue.

Binding Assay: The membranes are incubated with a radiolabeled GABA-A receptor agonist, such as [³H]muscimol, in the presence and absence of various concentrations of the test compound (a this compound derivative).[3]

Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki) to reflect the affinity of the compound for the receptor.

Experimental Workflow

The development of novel therapeutic agents based on the this compound scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.

Conclusion

This compound has proven to be a privileged scaffold in medicinal chemistry, providing a versatile starting point for the development of small molecules targeting a range of therapeutically relevant proteins. Its derivatives have demonstrated significant potential as inhibitors of the Hedgehog signaling pathway for cancer therapy, as antagonists of PAR2 for inflammatory conditions, as inhibitors of CDKs for cell cycle control in cancer, and as modulators of GABA-A receptors for neurological applications. The synthetic tractability of the this compound core, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the ongoing quest for novel and effective therapeutic agents. Further exploration of the chemical space around this scaffold is likely to yield even more potent and selective modulators of disease-related targets.

References

- 1. innoprot.com [innoprot.com]

- 2. mdpi.com [mdpi.com]

- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel purine analogues against breast cancer selectively targeting CDK2: optimization, synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amine Group in 2-Methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzylamine is a primary amine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. The reactivity of its amine group is of central importance to its synthetic utility. This technical guide provides a comprehensive overview of the chemical behavior of the amine functionality in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

The presence of the methoxy (B1213986) group at the ortho position of the benzyl (B1604629) ring introduces unique electronic and steric effects that modulate the nucleophilicity and basicity of the amine. Understanding these influences is crucial for predicting reaction outcomes and designing efficient synthetic routes. This document will delve into the fundamental aspects of its reactivity, including its basicity, nucleophilicity, and participation in a range of important chemical transformations.

Core Reactivity Principles

The reactivity of the amine group in this compound is primarily governed by the interplay of its basicity and nucleophilicity. These properties are influenced by the electronic and steric effects of the ortho-methoxy group.

Basicity: The basicity of an amine is quantified by the pKa of its conjugate acid. The predicted pKa of the 2-methoxybenzylammonium ion is approximately 9.15 ± 0.10. This value is comparable to that of benzylamine, suggesting that the electronic influence of the ortho-methoxy group on the basicity of the amine is modest.

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group in this compound a potent nucleophile. The ortho-methoxy group can influence nucleophilicity through two opposing effects:

-

Electronic Effect: The methoxy group is an electron-donating group through resonance, which can increase the electron density on the aromatic ring. However, its inductive effect is electron-withdrawing. The overall electronic effect on the benzylic amine is a complex interplay of these factors.

-

Steric Effect: The presence of the methoxy group in the ortho position can sterically hinder the approach of electrophiles to the amine nitrogen, potentially reducing its reactivity compared to its para-substituted isomer, 4-methoxybenzylamine.

In many reactions, the nucleophilic character of this compound is the dominant feature, enabling it to participate in a wide array of bond-forming reactions.

Key Chemical Transformations

The amine group of this compound readily undergoes a variety of chemical reactions, making it a valuable synthon for the introduction of the 2-methoxybenzyl moiety.

Acylation Reactions

Acylation of this compound with acyl chlorides or anhydrides proceeds readily to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Acetyl chloride | Triethylamine | Dichloromethane | >95 | [1] |

| Benzoyl chloride | Pyridine | Chloroform | High | [1] |

| Acetic anhydride (B1165640) | Sodium acetate | Acetic acid | >90 | [2] |

Experimental Protocol: Synthesis of N-(2-Methoxybenzyl)acetamide

-

Materials: this compound, acetic anhydride, glacial acetic acid, deionized water.

-

Procedure:

-

Dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure N-(2-methoxybenzyl)acetamide.[2]

-

References

Spectroscopic Data of 2-Methoxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-methoxybenzylamine (CAS No. 6850-57-3), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols are also provided for the cited spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.26 - 7.15 | m | 2H | Ar-H |

| 6.92 - 6.83 | m | 2H | Ar-H |

| 3.84 | s | 3H | -OCH₃ |

| 3.82 | s | 2H | -CH₂- |

| 1.49 | s | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.4 | Ar-C-O |

| 131.2 | Ar-C |

| 128.5 | Ar-CH |

| 127.2 | Ar-CH |

| 120.5 | Ar-CH |

| 110.2 | Ar-CH |

| 55.2 | -OCH₃ |

| 42.8 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3379 | Strong, Broad | N-H stretch (asymmetric) |

| 3290 | Strong, Broad | N-H stretch (symmetric) |

| 3060 - 3000 | Medium | Aromatic C-H stretch |

| 2935, 2834 | Medium | Aliphatic C-H stretch |

| 1602, 1587 | Strong | C=C stretch (aromatic) |

| 1493 | Strong | N-H bend (scissoring) |

| 1463, 1438 | Medium | C-H bend (aliphatic) |

| 1240 | Strong | C-O stretch (asymmetric) |

| 1028 | Strong | C-O stretch (symmetric) |

| 752 | Strong | C-H bend (out-of-plane, ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 137 | 73.6 | [M]⁺ |

| 136 | 100.0 | [M-H]⁺ |

| 121 | 43.3 | [M-NH₂]⁺ |

| 106 | 49.2 | [M-CH₂NH₂]⁺ |

| 91 | 41.1 | [C₇H₇]⁺ (tropylium ion) |

| 77 | 25.4 | [C₆H₅]⁺ |

| 65 | 15.6 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For a typical ¹H NMR experiment, 5-25 mg of the compound is sufficient, while for ¹³C NMR, a higher concentration of 50-100 mg is generally required to achieve a good signal-to-noise ratio. The sample solution is filtered if any solid particles are present to ensure magnetic field homogeneity. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity before acquiring the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A background spectrum of the clean ATR crystal (typically diamond) is collected first. A small drop of liquid this compound is then placed directly onto the crystal. The spectrum is recorded over a range of 4000-650 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the mass spectrometer via a gas chromatograph equipped with a suitable capillary column. For analysis, a small amount of this compound is dissolved in a volatile organic solvent like dichloromethane (B109758) or methanol. An aliquot of this solution is injected into the GC. The typical GC oven temperature program starts at a lower temperature and is gradually increased to ensure separation of the analyte from any impurities. The separated compound then enters the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of m/z 50-500 to detect the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

The Discovery, Synthesis, and Application of 2-Methoxybenzylamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzylamine, a substituted benzylamine (B48309) derivative, has emerged as a valuable building block in synthetic and medicinal chemistry. First synthesized in the mid-20th century during broader investigations into the pharmacological potential of substituted benzylamines, this compound has become a key intermediate in the development of various bioactive molecules.[1] Its utility spans the synthesis of ligands for crucial neurological targets such as the γ-aminobutyric acid type A (GABAA) receptor and modulators of the protease-activated receptor 2 (PAR2). This guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and characterization, a summary of its physicochemical properties, and an exploration of its applications in drug discovery, particularly in the context of GABAA and PAR2 signaling pathways.

Discovery and Historical Context

While specific details regarding the initial discovery of this compound are not extensively documented, its synthesis can be traced back to the mid-20th century.[1] This period saw a surge in research focused on substituted benzylamines for potential pharmaceutical applications.[1] The parent compound, benzylamine, was first synthesized accidentally by Rudolf Leuckart. Industrial manufacturing methods for benzylamine include the reaction of benzyl (B1604629) chloride with ammonia (B1221849), the reduction of benzonitrile, and the reductive amination of benzaldehyde.

The exploration of methoxy-substituted benzylamines, such as the 2-methoxy derivative, was a logical progression in the systematic study of how substitutions on the aromatic ring influence the biological activity of this chemical scaffold. These early investigations laid the groundwork for its later use as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| CAS Number | 6850-57-3 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 227 °C at 724 mmHg | |

| Density | 1.051 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.548 | |

| pKa | 9.15 ± 0.10 (Predicted) | [1] |

| Water Solubility | Slightly soluble | [1] |

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of key spectral features is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~1.49 (s, 2H, NH₂), 3.79 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃), 6.77-7.22 (m, 4H, Ar-H) | [4] |

| ¹³C NMR | Signals corresponding to aromatic carbons, the benzylic carbon, and the methoxy (B1213986) carbon. | |

| IR (Neat) | Bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching. | [2] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 137, with characteristic fragmentation patterns. | [2] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is the reductive amination of 2-methoxybenzaldehyde (B41997). This method involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of 2-Methoxybenzaldehyde

This protocol is adapted from established procedures for reductive amination.

Reaction Scheme:

Materials and Reagents:

-

2-Methoxybenzaldehyde

-

Ammonia source (e.g., aqueous ammonia, ammonium (B1175870) acetate, or ammonia gas)

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous methanol (B129727) or ethanol

-

Diethyl ether or dichloromethane (B109758)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hydrochloric acid (for salt formation, optional)

-

Sodium hydroxide (B78521) (for free-basing, optional)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1 equivalent) in anhydrous methanol or ethanol. Add the ammonia source (a suitable excess, e.g., 3-5 equivalents of ammonium acetate). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC to observe the consumption of the aldehyde.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium borohydride, 1.5-2 equivalents) portion-wise to control the exothermic reaction and hydrogen evolution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer). Combine the organic extracts and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. For higher purity, the product can be purified by vacuum distillation.[5]

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The obtained spectra should be compared with the data presented in Table 2.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its utility is highlighted in the development of ligands for GABAA receptors and antagonists for PAR2.

GABAA Receptor Ligands

The GABAA receptor is a ligand-gated ion channel and the primary target for the inhibitory neurotransmitter GABA in the central nervous system.[6] Modulation of GABAA receptor activity is a key mechanism for treating anxiety, sleep disorders, and epilepsy.[6] this compound is used in the preparation of various GABAA receptor ligands, which can act as positive allosteric modulators, enhancing the effect of GABA.

The binding of a positive allosteric modulator to the GABAA receptor potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.

Protease-Activated Receptor 2 (PAR2) Antagonists

Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor involved in inflammation, pain, and metabolic disorders. Its activation by proteases has implicated it in various disease states, making it an attractive therapeutic target. This compound has been utilized in the synthesis of novel PAR2 antagonists.

For instance, 5-Isoxazolyl-L-cyclohexylalanine-L-isoleucine-2-methoxybenzylamine has been identified as a potent PAR2 antagonist. This compound was shown to inhibit PAR2-induced calcium release and the secretion of inflammatory cytokines.

Table 3: Biological Activity of a this compound-derived PAR2 Antagonist

| Assay | IC₅₀ / ED₅₀ | Reference |

| PAR2-induced Ca²⁺ release inhibition | 0.5 µM | |

| IL-6 and TNFα secretion inhibition | 1-5 µM | |

| Anti-inflammatory activity (rat paw edema) | 5 mg/kg (s.c.) |

The antagonism of PAR2 signaling involves blocking the downstream pathways that are typically activated upon receptor stimulation by proteases. This includes the inhibition of G-protein-mediated signaling and β-arrestin recruitment, which can lead to a reduction in inflammatory responses.

References

- 1. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 2. This compound | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound(6850-57-3) 1H NMR spectrum [chemicalbook.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

2-Methoxybenzylamine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Methoxybenzylamine, a substituted aromatic amine, has emerged as a crucial intermediate and building block in the landscape of organic synthesis. Its unique structural features—a nucleophilic primary amine and an electron-rich aromatic ring activated by a methoxy (B1213986) group—confer a versatile reactivity profile that is highly valued in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, core synthetic applications, and detailed experimental protocols, with a particular focus on its role in the synthesis of heterocyclic compounds relevant to the pharmaceutical industry.

Physicochemical and Spectroscopic Properties

This compound, also known as (2-methoxyphenyl)methanamine, is a colorless to pale yellow liquid at room temperature.[1] The presence of the methoxy group at the ortho position influences its solubility, basicity, and reactivity in chemical transformations.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6850-57-3 | [2] |

| Molecular Formula | C₈H₁₁NO | [2][3] |

| Molecular Weight | 137.18 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][] |

| Boiling Point | 227 °C @ 724 mmHg | [5] |

| Density | 1.051 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.548 | [5] |

Spectroscopic analysis is essential for the characterization of this compound and its derivatives. Key spectral data are summarized in the following table.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectral data available. | [6] |

| ¹³C NMR | Spectral data available for derivatives like Benzylidene-2-methoxybenzylamine. | [7] |

| Mass Spectrometry (MS) | Key fragments and spectral data available. | [2] |

| Infrared (IR) Spectroscopy | ATR-IR and FTIR spectra available. | [2] |

Core Synthetic Applications

The reactivity of this compound is dominated by the primary amine function and the activated benzene (B151609) ring, making it a versatile precursor for a variety of important chemical transformations.

The primary amine of this compound readily undergoes N-acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide linkages.[8][9] This reaction is fundamental for incorporating the 2-methoxybenzyl motif into larger molecules, including peptides and potential drug candidates. Similarly, N-alkylation with alkyl halides or through reductive amination provides access to secondary and tertiary amines.[8]

Table 3: Representative Conditions for N-Acylation of Amines

| Acylating Agent | Base/Catalyst | Solvent | Conditions | Typical Yield | Reference(s) |

| Acyl Chloride | Pyridine or Triethylamine (B128534) | Dichloromethane (DCM) | 0 °C to Room Temp | High | [8][10] |

| Acid Anhydride | None or Mild Base | Neat or Aprotic Solvent | Room Temp | High | [8] |

| Carboxylic Acid | EDC/HOBt or HATU/DIPEA | DMF or DCM | Room Temp | Good to Excellent | [10] |

| Benzotriazole-activated ester | None | Water | Room Temp or Microwave | High | [9] |

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, particularly isoquinolines and their derivatives.[11] These scaffolds are prevalent in numerous natural alkaloids and medicinally important compounds, including the vasodilator papaverine (B1678415) and the antihypertensive agent debrisoquine.[12]

a) Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline frameworks.[13][14] The classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[14] While this compound itself is not a β-arylethylamine, it serves as a critical starting material for their synthesis. The electron-donating methoxy group on the aromatic ring facilitates the key electrophilic aromatic substitution step of the cyclization, often allowing the reaction to proceed under milder conditions.[12]

b) Bischler-Napieralski Synthesis: This method provides a route to 3,4-dihydroisoquinolines through the cyclization of an N-acylated β-phenylethylamine using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.[12][15] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.[15] Again, this compound is an ideal precursor for the required N-acylated β-phenylethylamine.

This compound readily condenses with various aldehydes and ketones to form Schiff bases or imines.[] These imines are not merely derivatives but are versatile intermediates themselves. They can be reduced to form secondary amines, subjected to nucleophilic addition to create more complex amine structures, or used as ligands for the synthesis of metal complexes.[]

Caption: Core synthetic transformations of this compound.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

This protocol describes a standard procedure for the synthesis of N-(2-methoxybenzyl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (Et₃N) or Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-